2-(4-Aminopyrimidin-2-yl)acetic acid
Description
Significance of Pyrimidine (B1678525) Scaffolds in Chemical and Biological Research
The pyrimidine scaffold, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the first and third positions, is of paramount importance in the realms of chemistry and biology. nih.govnumberanalytics.com This structural motif is a fundamental component of nucleic acids, with cytosine, thymine, and uracil (B121893) being key pyrimidine bases in DNA and RNA. mdpi.comnih.govwikipedia.org This inherent biological role has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. nih.govmdpi.com
Pyrimidine-containing compounds have been shown to possess a wide array of therapeutic properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities. nih.govresearchgate.net The adaptability of the pyrimidine ring allows for structural modifications at various positions, enabling the synthesis of a vast library of derivatives with diverse biological functions. mdpi.com This has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. benthamscience.comnih.gov
Overview of Heterocyclic Compounds Incorporating Pyrimidine Nucleus
The versatility of the pyrimidine nucleus has led to its incorporation into a multitude of heterocyclic compounds, both natural and synthetic. nih.gov Fused pyrimidine systems, such as purines (pyrimidine fused with an imidazole (B134444) ring), are integral to the structure of adenosine (B11128) and guanosine (B1672433) in nucleic acids. ttu.ee The chemical reactivity of the pyrimidine ring, characterized by electron deficiency at the carbon atoms, facilitates various substitution reactions, leading to a wide range of derivatives. ttu.ee
In the realm of drug discovery, numerous marketed drugs feature a pyrimidine core, highlighting its significance. mdpi.com For instance, fluorouracil is a well-known anticancer drug, while zidovudine (B1683550) is an antiviral agent used in the treatment of HIV. The development of such compounds has demonstrated the potential of the pyrimidine scaffold to interact with a variety of biological targets, including enzymes and receptors. benthamscience.com The continuous exploration of novel pyrimidine derivatives remains a vibrant area of research, with the goal of identifying new therapeutic leads. jclmm.comgsconlinepress.com
Rationale for Investigating 2-(4-Aminopyrimidin-2-yl)acetic acid within Academic Contexts
While specific research on this compound is limited, the rationale for its investigation can be inferred from the established importance of its constituent parts: the 4-aminopyrimidine (B60600) core and the acetic acid side chain. The 4-aminopyrimidine moiety is a key pharmacophore in many biologically active compounds. The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
The acetic acid functional group introduces a carboxylic acid moiety, which can participate in various chemical reactions, including esterification and amidation, making it a valuable building block for the synthesis of more complex molecules. Furthermore, the acidic nature of this group can influence the pharmacokinetic properties of a molecule, such as its solubility and ability to cross biological membranes. The combination of these two functional groups on a pyrimidine scaffold suggests that this compound could serve as a versatile intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, it could be a precursor for the synthesis of novel enzyme inhibitors or ligands for metal-organic frameworks.
Current Research Gaps and Future Academic Objectives for this compound Studies
The most significant research gap concerning this compound is the lack of published studies detailing its synthesis, characterization, and biological evaluation. While the compound is commercially available bldpharm.com, its chemical and biological properties remain largely unexplored in the academic literature.
Future academic objectives for the study of this compound should therefore focus on:
Development of an efficient and scalable synthesis: A robust synthetic route would enable further investigation of its properties and potential applications.
Comprehensive characterization: Detailed spectroscopic and crystallographic analysis is needed to fully elucidate its structural and electronic properties.
Exploration of its chemical reactivity: Investigating its utility as a building block in the synthesis of novel pyrimidine derivatives would be a valuable pursuit.
Screening for biological activity: A thorough evaluation of its potential pharmacological effects, such as anticancer, antimicrobial, or enzyme inhibitory activities, is warranted based on the known properties of other pyrimidine derivatives. nih.govorientjchem.org
Addressing these research gaps will provide a deeper understanding of this particular pyrimidine derivative and could unlock its potential for various scientific applications.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminopyrimidin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-1-2-8-5(9-4)3-6(10)11/h1-2H,3H2,(H,10,11)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGOTNIJSNWODP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches to 2 4 Aminopyrimidin 2 Yl Acetic Acid
Retrosynthetic Analysis of the 2-(4-Aminopyrimidin-2-yl)acetic acid Structure
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process involves breaking key chemical bonds and converting functional groups into their synthetic equivalents. wikipedia.orgias.ac.in
For this compound, the primary disconnections involve the pyrimidine (B1678525) ring and the acetic acid side chain. A logical retrosynthetic approach would first disconnect the C-C bond between the pyrimidine ring and the acetic acid moiety. This reveals a 2-substituted-4-aminopyrimidine and a synthon for the acetic acid group.
Further deconstruction of the 4-aminopyrimidine (B60600) ring can be approached in several ways. A common strategy involves disconnecting the N-C bonds within the pyrimidine ring, which typically leads back to a 1,3-dicarbonyl compound (or a synthetic equivalent) and a source of the N-C-N fragment, such as guanidine (B92328) or a substituted amidine. bu.edu.egnih.gov This is a widely used method for constructing the pyrimidine core. bu.edu.eg
Another key disconnection targets the C-N bond of the amino group, which can be introduced through functional group interconversion (FGI). ias.ac.in This allows for the use of a more stable pyrimidine precursor that can be later functionalized with the amino group.
The acetic acid side chain can be retrosynthetically disconnected to a corresponding halo-substituted pyrimidine and a malonic ester equivalent, which can be alkylated and subsequently hydrolyzed and decarboxylated. Alternatively, the acetic acid can be derived from a pre-existing functional group on a pyrimidine precursor through transformations like the Arndt-Eistert homologation or the oxidation of a corresponding alcohol. vanderbilt.edu
Classical and Modern Synthetic Pathways to this compound
The synthesis of this compound can be achieved through various established and contemporary chemical routes. These pathways primarily focus on the construction of the core pyrimidine ring and the subsequent introduction or modification of the acetic acid and amino functional groups.
Condensation Reactions in Pyrimidine Acetic Acid Synthesis
Condensation reactions are fundamental to the synthesis of the pyrimidine ring. The most prevalent method is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.comslideshare.net In the context of this compound, a key starting material would be a derivative of malonic acid or cyanoacetic acid, which contains the precursor to the acetic acid moiety.
For instance, the condensation of a suitably protected malonic acid derivative with guanidine or a related N-C-N fragment can directly form the 2-aminopyrimidine (B69317) ring with the acetic acid precursor at the 2-position. nih.gov The choice of condensing agent and reaction conditions is critical to control regioselectivity and yield.
Another approach involves the condensation of β-keto esters or β-diketones with amidines. slideshare.net While this is a common method for pyrimidine synthesis, it would require subsequent functionalization to introduce the acetic acid group at the desired position.
Recent advancements have focused on modifying these classical condensation strategies to improve efficiency and substrate scope. nih.gov This includes the use of microwave irradiation to accelerate reaction times and improve yields. mdpi.com
Cyclization Strategies for Pyrimidine Ring Formation
Cyclization reactions are at the heart of pyrimidine synthesis. mdpi.comresearchgate.net The formation of the heterocyclic ring can be achieved through various strategies, often involving intramolecular or intermolecular cyclization of appropriately functionalized precursors. nih.gov
A common approach involves the reaction of a compound containing an N-C-N fragment (like guanidine or urea) with a three-carbon unit that has electrophilic centers at the 1 and 3 positions. bu.edu.eg For the synthesis of this compound, this three-carbon component would ideally already contain the acetic acid side chain or a precursor.
Another strategy involves the cyclization of intermediates formed from N-C fragment condensation. nih.gov This could involve the reaction of an amidine with a molecule containing a reactive methylene (B1212753) group and a nitrile or ester group, leading to an intermediate that can undergo intramolecular cyclization to form the pyrimidine ring.
Multicomponent reactions, where three or more reactants combine in a single step to form the product, have also emerged as powerful tools for pyrimidine synthesis. mdpi.com These reactions offer high atom economy and can rapidly generate molecular complexity. For example, a three-component reaction between an enamine, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) has been used to synthesize 4,5-disubstituted pyrimidines. organic-chemistry.org
Functional Group Interconversions for the Acetic Acid Moiety and Amino Group
Functional group interconversion (FGI) is a crucial tactic in organic synthesis, allowing for the conversion of one functional group into another. ias.ac.insolubilityofthings.com This is particularly useful when direct introduction of a desired functional group is challenging.
For the synthesis of this compound, FGI can be employed to introduce both the acetic acid and the amino groups. For instance, a pre-formed pyrimidine ring bearing a methyl group at the 2-position could be halogenated and then subjected to a nucleophilic substitution with cyanide. Hydrolysis of the resulting nitrile would then yield the acetic acid moiety. wikipedia.org
Alternatively, an existing ester group on the pyrimidine ring can be hydrolyzed to the carboxylic acid. The Arndt-Eistert reaction provides a method for one-carbon homologation of a carboxylic acid, which could be used to construct the acetic acid side chain from a pyrimidine-2-carboxylic acid precursor. vanderbilt.edu
The 4-amino group is often introduced via FGI. A common precursor is a 4-chloropyrimidine, which can undergo nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine to yield the desired 4-aminopyrimidine. mdpi.com Another route involves the reduction of a 4-nitropyrimidine (B570401) derivative.
Catalytic Systems and Reaction Optimization in this compound Synthesis
The efficiency and selectivity of synthetic routes to this compound can be significantly enhanced through the use of catalytic systems and careful reaction optimization.
Acid- and Base-Catalyzed Approaches
Both acid and base catalysis play pivotal roles in the key bond-forming reactions for pyrimidine synthesis.
Acid Catalysis: Acid catalysts, such as triflic acid or Lewis acids like zinc chloride, are often employed in condensation and cyclization reactions. mdpi.comorganic-chemistry.org For example, the Pinner synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines can be catalyzed by acids. slideshare.net Acid catalysis can activate carbonyl groups towards nucleophilic attack and facilitate dehydration steps in cyclocondensation reactions.
Base Catalysis: Base-catalyzed reactions are also prevalent in pyrimidine synthesis. Strong bases like sodium ethoxide or sodium tert-butoxide are used to deprotonate active methylene compounds, generating nucleophiles that can participate in condensation reactions. mdpi.com For instance, the reaction of a malonic ester derivative with a suitable electrophile to introduce the pyrimidine ring precursor can be facilitated by a base. Base-promoted annulation reactions have also been developed for pyrimidine synthesis. mdpi.com
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied in the synthesis of complex organic molecules, including pharmaceuticals. uniurb.itresearchgate.net These reactions often offer high efficiency and selectivity. rsc.org In the context of pyrimidine synthesis, transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper can be utilized. rsc.org The pyridyl group in N-aryl-2-aminopyridines can effectively form stable complexes with these metals, facilitating cyclization and functionalization reactions. rsc.org
One common type of transition metal-catalyzed reaction is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. mdpi.com This methodology has been successfully employed in the total synthesis of various natural products and complex molecules. mdpi.com For instance, sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been key steps in the synthesis of certain alkaloids. mdpi.com The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), can be crucial for the success of the reaction. mdpi.com
While specific examples for the direct synthesis of this compound using these methods are not extensively detailed in the provided results, the general applicability of transition metal-catalyzed cross-coupling reactions to the synthesis of substituted pyrimidines is well-established. rsc.orgdntb.gov.ua These methods provide a versatile platform for introducing various substituents onto the pyrimidine ring, which could be adapted for the synthesis of the target molecule.
Solvent-Free and Green Chemistry Methodologies
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods, often referred to as "green chemistry." rasayanjournal.co.inimist.ma These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. imist.maresearchgate.net Several green chemistry principles have been applied to the synthesis of pyrimidine derivatives, including the use of catalysts, microwave-assisted synthesis, solvent-free reactions, and ultrasonication. rasayanjournal.co.in
Solvent-Free Synthesis:
Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower environmental impact, and often, shorter reaction times and simpler workup procedures. rasayanjournal.co.inmdpi.com One approach to solvent-free synthesis is the use of mechanochemical methods, such as grinding or ball milling, where mechanical energy is used to initiate the reaction. rasayanjournal.co.ingoogle.com This technique has been successfully used for the synthesis of various heterocyclic compounds. rasayanjournal.co.in For example, the synthesis of dihydropyrimidinones has been achieved in good yields without the use of solvents through a "Grindstone Chemistry Technique". rasayanjournal.co.in Another study reported a solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives by grinding the reactants in the presence of a catalyst. researchgate.net
In a specific example of a solvent-free synthesis of 2-aminopyrimidine derivatives, 2-amino-4,6-dichloropyrimidine (B145751) was fused with various amines in the presence of triethylamine (B128534) without any solvent, resulting in good to excellent yields. mdpi.com
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.com This technique has been applied to the synthesis of various heterocyclic compounds, including pyrimidine derivatives. rasayanjournal.co.inmdpi.com For instance, the condensation of chalcones with urea (B33335) under microwave heating has been used to produce a series of pyrimidine derivatives. rasayanjournal.co.in
Other Green Approaches:
Other green chemistry strategies applicable to pyrimidine synthesis include:
The following table summarizes some green chemistry approaches used in the synthesis of pyrimidine derivatives:
| Green Chemistry Approach | Description | Advantages |
|---|---|---|
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanochemical methods like grinding. rasayanjournal.co.ingoogle.com | Reduced waste, lower environmental impact, shorter reaction times, simpler workup. rasayanjournal.co.in |
| Microwave-Assisted Synthesis | Microwave irradiation is used as an energy source to accelerate reactions. mdpi.com | Shorter reaction times, higher yields, cleaner products. mdpi.com |
| Ultrasonic Synthesis | High-frequency sound waves are used to promote chemical reactions. rasayanjournal.co.in | Enhanced reaction rates and yields. rasayanjournal.co.in |
| Ionic Liquids | Non-volatile, recyclable solvents that can be designed for specific reactions. rasayanjournal.co.in | Potential for reduced environmental impact and catalyst recycling. rasayanjournal.co.in |
| Multicomponent Reactions | Three or more reactants combine in a one-pot synthesis. rasayanjournal.co.in | High atom economy, reduced number of synthetic steps. nih.gov |
Scale-Up Considerations for Laboratory to Research Production of this compound
Scaling up a chemical synthesis from a laboratory setting to research or industrial production involves numerous challenges and considerations to ensure the process is safe, efficient, economical, and reproducible. While specific scale-up data for this compound is not available in the provided search results, general principles of process scale-up can be applied.
Key considerations for the scale-up of a chemical process include:
The following table outlines some of the key differences and challenges when moving from laboratory to research production:
| Aspect | Laboratory Scale | Research Production Scale |
|---|---|---|
| Batch Size | Milligrams to grams | Grams to kilograms |
| Equipment | Glassware (flasks, beakers) | Glass-lined or stainless steel reactors |
| Heat Transfer | Surface area to volume ratio is high; efficient heat dissipation | Surface area to volume ratio is low; requires careful thermal management |
| Mixing | Magnetic or overhead stirrers | Mechanical agitators with specific impeller designs |
| Purification | Often column chromatography | Crystallization, extraction, distillation |
| Safety | Fume hood | Process safety management systems, containment |
| Cost | Focus on feasibility and proof-of-concept | Focus on cost-effectiveness and efficiency |
Chemical Transformations and Derivatization Strategies of 2 4 Aminopyrimidin 2 Yl Acetic Acid
Reactions at the Pyrimidine (B1678525) Ring System
The pyrimidine ring in 2-(4-aminopyrimidin-2-yl)acetic acid is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the activating amino group at the C4 position and the deactivating effect of the nitrogen atoms within the ring create a nuanced reactivity profile.
Electrophilic Aromatic Substitution
While pyrimidines are generally resistant to electrophilic aromatic substitution due to the deactivating effect of the ring nitrogens, the presence of the strongly activating amino group at the C4-position can facilitate such reactions at the electron-rich C5-position.
Nitration: The nitration of aminopyrimidine derivatives can be challenging due to the basicity of the amino group, which can be protonated in strongly acidic nitrating media, leading to deactivation of the ring. However, nitration of fused 5,7-diamino pyrimidine derivatives has been achieved using concentrated nitric acid, resulting in N-nitration and ring-opened products. rsc.org For this compound, nitration at the C5 position might be possible under carefully controlled, less acidic conditions to avoid extensive protonation of the 4-amino group. researchgate.netnih.govresearchgate.net
Sulfonation: The sulfonation of aminopyridine, a related heterocyclic amine, has been accomplished by heating with oleum (B3057394) (fuming sulfuric acid), yielding the corresponding sulfonic acid derivative. nih.gov This suggests that sulfonation of this compound at the C5-position could be a feasible transformation, likely requiring harsh reaction conditions. The sulfonic acid group can also be introduced via the reaction of a corresponding halo-pyrimidine with a sulfite (B76179) salt.
| Reaction | Reagent/Conditions | Potential Product | Citation |
| Halogenation | ICl or Br2 | 2-(4-Amino-5-halopyrimidin-2-yl)acetic acid | researchgate.netacs.org |
| Nitration | HNO3/H2SO4 (controlled) | 2-(4-Amino-5-nitropyrimidin-2-yl)acetic acid | rsc.org |
| Sulfonation | Oleum, heat | 2-(4-Amino-5-sulfopyrimidin-2-yl)acetic acid | nih.gov |
Nucleophilic Substitution Reactions
The amino group at the C4-position can be a target for transformation, most notably through diazotization followed by a Sandmeyer-type reaction. This would, however, require the initial conversion of the amino group to a diazonium salt, which can then be displaced by various nucleophiles. The Sandmeyer reaction is a well-established method for introducing a variety of substituents onto an aromatic ring. rsc.orgic.ac.uk
The general process involves treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce a chloro, bromo, or cyano group, respectively. rsc.orgic.ac.uk While this reaction is common for anilines, its application to 4-aminopyrimidines requires careful optimization due to the potential for competing reactions and the stability of the heterocyclic diazonium salt. masterorganicchemistry.comoregonstate.edu
| Reaction Type | Reagents | Potential Product | Citation |
| Sandmeyer (Chlorination) | 1. NaNO2, HCl2. CuCl | 2-(4-Chloropyrimidin-2-yl)acetic acid | ic.ac.uk |
| Sandmeyer (Bromination) | 1. NaNO2, HBr2. CuBr | 2-(4-Bromopyrimidin-2-yl)acetic acid | ic.ac.uk |
| Sandmeyer (Cyanation) | 1. NaNO2, H+2. CuCN | 2-(4-Cyanopyrimidin-2-yl)acetic acid | ic.ac.uk |
Furthermore, if the 4-amino group is first converted to a leaving group, such as a chloro group via a Sandmeyer-like transformation, this position becomes susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles like amines, alcohols, and thiols. researchgate.net
Oxidation and Reduction Chemistry
Oxidation: The pyrimidine ring itself is generally resistant to oxidation. However, the side chains attached to it can be oxidized. The oxidation of alkyl side chains on pyrimidine rings to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) is a known transformation. oregonstate.edu For this compound, the acetic acid side chain is already in a high oxidation state. The amino group could be susceptible to oxidation, but this often leads to complex product mixtures. Oxidation of the pyrimidine ring itself with powerful oxidants like potassium permanganate can lead to ring cleavage, particularly under harsh conditions. libretexts.orgnih.gov
Reduction: Catalytic hydrogenation of the pyrimidine ring can be achieved, although it often requires forcing conditions and can lead to the reduction of other functional groups. rsc.org Heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or rhodium on carbon (Rh/C) are commonly used. rsc.orgnih.govgoogle.com The reduction of the pyrimidine ring would yield a dihydropyrimidine (B8664642) or a tetrahydropyrimidine (B8763341) derivative. The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving the desired level of reduction and selectivity. enamine.net
| Reaction | Reagent/Conditions | Potential Product | Citation |
| Oxidation | KMnO4 (strong conditions) | Ring-opened products | libretexts.orgnih.gov |
| Catalytic Hydrogenation | H2, Pd/C or PtO2 | 2-(4-Amino-1,4,5,6-tetrahydropyrimidin-2-yl)acetic acid | rsc.orgenamine.net |
Transformations of the Acetic Acid Side Chain
The carboxylic acid group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functionalities through well-established reactions.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. google.com This reaction, known as Fischer esterification, is a reversible process, and removal of water can drive the reaction to completion. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent, followed by reaction with an alcohol. A patent describes the synthesis of pyrimidine-2-acetic acid esters by reacting a 2-halomethylpyrimidine with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex catalyst. nih.gov
Amidation: Amide derivatives can be synthesized by reacting the carboxylic acid with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents facilitate the formation of an amide bond by activating the carboxyl group towards nucleophilic attack by the amine.
| Reaction | Reagents | Product Type | Citation |
| Esterification | R-OH, H+ catalyst | 2-(4-Aminopyrimidin-2-yl)acetate ester | google.com |
| Amidation | R-NH2, Coupling agent (e.g., DCC, EDC) | N-substituted 2-(4-aminopyrimidin-2-yl)acetamide | nih.gov |
Reduction to Alcohol and Further Derivatization
The carboxylic acid side chain can be reduced to the corresponding primary alcohol, 2-(4-aminopyrimidin-2-yl)ethanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent such as THF. masterorganicchemistry.comadichemistry.com Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids but can reduce esters. masterorganicchemistry.comyoutube.com Therefore, a two-step procedure involving esterification followed by reduction with NaBH4 is also a viable route. numberanalytics.com
The resulting alcohol, 2-(4-aminopyrimidin-2-yl)ethanol, is a versatile intermediate for further derivatization. The hydroxyl group can undergo a variety of reactions, including:
Etherification: Reaction with alkyl halides or sulfonates in the presence of a base to form ethers.
Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.
Oxidation: Oxidation back to the aldehyde or carboxylic acid using appropriate oxidizing agents.
Halogenation: Conversion to the corresponding alkyl halide using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The synthesis of a related compound, 2-amino-2-(4-pyridin-4-ylpyrimidin-2-yl)ethanol, has been reported, indicating the feasibility of such alcohol derivatives. nih.gov
| Reaction | Reagent/Conditions | Product | Citation |
| Reduction of Carboxylic Acid | LiAlH4, THF | 2-(4-Aminopyrimidin-2-yl)ethanol | masterorganicchemistry.comadichemistry.com |
| Reduction of Ester | NaBH4, alcohol solvent | 2-(4-Aminopyrimidin-2-yl)ethanol | masterorganicchemistry.comnumberanalytics.com |
Derivatization at the Amino Group
The primary amino group at the C4 position of the pyrimidine ring is a key site for derivatization due to its nucleophilic character.
The 4-amino group readily undergoes reactions with electrophilic reagents to form a variety of derivatives.
Acylation: Reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base results in the formation of the corresponding N-acyl derivatives (amides). This reaction provides a straightforward route to introduce a wide array of functional groups.
Alkylation: The amino group can be alkylated using alkyl halides. The reaction may proceed via an S_N2 mechanism, potentially leading to mono- or di-alkylated products depending on the reaction conditions and stoichiometry. nih.gov Such modifications are crucial for modulating the electronic properties and steric profile of the molecule.
| Reaction Type | Example Reagent | Product Class |
| Acylation | Acetyl Chloride | N-(2-(carboxymethyl)pyrimidin-4-yl)acetamide |
| Alkylation | Methyl Iodide | 2-(4-(Methylamino)pyrimidin-2-yl)acetic acid |
The primary amine functionality is a precursor for both imine formation and the construction of fused heterocyclic systems.
Imine Formation: The reaction of the 4-amino group with aldehydes or ketones under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org This reversible condensation reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.orgmasterorganicchemistry.com This reaction is a cornerstone of dynamic covalent chemistry and provides a linker for creating more complex molecular architectures.
Heterocyclic Fusions: The aminopyrimidine core is an excellent building block for synthesizing fused ring systems. The 4-amino group can act as one of the nucleophilic centers in a cyclocondensation reaction. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can lead to the formation of fused pyridopyrimidines. nih.gov A common strategy involves reacting an aminopyrimidine with a bifunctional electrophile, such as phenacyl bromide, which can initially react with the amino group and subsequently undergo an intramolecular cyclization to form a new ring fused to the pyrimidine. nih.gov
| Reactant Type | Product Type | Significance |
| Aldehyde or Ketone | Imine (Schiff Base) | Reversible linkage, precursor for further reactions |
| Bifunctional Electrophile | Fused Heterocycle (e.g., Pteridine) | Creation of complex, rigid scaffolds |
Cyclization Reactions Utilizing this compound as a Precursor
The entire molecule of this compound can serve as a versatile precursor for the synthesis of various cyclic compounds, including fused heterocycles of significant interest in medicinal chemistry. The presence of three reactive sites—the amino group, the carboxylic acid, and the active methylene (B1212753) group—allows for diverse cyclization pathways.
One key transformation is the construction of fused bicyclic and tricyclic systems. For instance, the reaction of aminopyrimidine derivatives with various reagents can lead to the formation of pyridopyrimidines. nih.gov In one-pot multicomponent reactions, an aminopyrimidine can react with aldehydes and other active methylene compounds to generate complex heterocyclic structures. sciencescholar.us The reaction of 6-aminouracil, a related aminopyrimidine, with aldehydes can yield pyridodipyrimidines, demonstrating the utility of the amino group in building fused pyridine (B92270) rings. nih.gov The acetic acid moiety can participate in these cyclizations, for example, through intramolecular condensation to form lactams or by participating in intermolecular reactions where the activated methylene group acts as a nucleophile.
The combination of the 4-amino group and the 2-acetic acid side chain makes this compound a potential precursor for pteridine (B1203161) analogs. Pteridines are formed by fusing a pyrimidine ring with a pyrazine (B50134) ring. Synthetic routes often involve the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. While the starting material is a 4-aminopyrimidine (B60600), it could be nitrosated and reduced to create the necessary 4,5-diamine, or it could react with reagents that build the pyrazine ring in a stepwise fashion. nih.gov
Synthesis of Conjugates and Probes Involving this compound
The functional groups of this compound make it an ideal candidate for conjugation to other molecules to create probes, tracers, or targeted therapeutic agents.
The carboxylic acid group is the most common handle for conjugation. It can be "activated" using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), and then reacted with a nucleophilic amine on another molecule to form a stable amide bond. This strategy is widely used to:
Synthesize Peptide Conjugates: The activated acid can be coupled to the N-terminus of a peptide or an amino acid side chain (e.g., lysine). nih.gov Such conjugates are used to study biological processes or to enhance the delivery of the core molecule. The synthesis of purine (B94841) conjugates with amino acids has been explored as a promising direction for new therapeutic agents. researchgate.net
Create Fluorescent Probes: By coupling the molecule to an amino-functionalized fluorophore, such as a rhodamine or fluorescein (B123965) derivative, a fluorescent probe can be created. mdpi.com These probes are valuable tools for imaging and tracking the molecule's localization and interactions within biological systems.
Attach to Solid Supports: The carboxylic acid allows for immobilization onto amine-functionalized resins, facilitating solid-phase synthesis or the creation of affinity chromatography materials.
Alternatively, the 4-amino group can be used for conjugation, for example, by reacting it with an activated carboxylic acid on a different molecule of interest.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing detailed insights into the connectivity and spatial arrangement of atoms within the 2-(4-Aminopyrimidin-2-yl)acetic acid molecule.
1D NMR (¹H, ¹³C, DEPT)
Detailed analysis of 1D NMR spectra, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), allows for the initial assignment of the key structural features of this compound.
The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the hydrogen atoms. For this compound, characteristic signals would be expected for the pyrimidine (B1678525) ring protons, the methylene (B1212753) protons of the acetic acid side chain, and the amine group protons. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the pyrimidine ring and the carboxylic acid group.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Signals for the aromatic carbons of the pyrimidine ring, the methylene carbon, and the carbonyl carbon of the acetic acid moiety would be anticipated at distinct chemical shifts.
DEPT experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 spectrum would show a negative signal for the CH₂ group and positive signals for the CH groups of the pyrimidine ring. A DEPT-90 spectrum would only display signals for the CH groups.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Note: The following data are hypothetical and serve as an illustrative example of what would be expected for this compound based on the analysis of similar structures. Actual experimental values may vary.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
|---|---|---|---|
| C2 | - | ~168.0 | - |
| CH₂ | ~3.5 (s, 2H) | ~45.0 | Negative |
| C4 | - | ~165.0 | - |
| C5 | ~6.5 (d, 1H) | ~108.0 | Positive |
| C6 | ~8.0 (d, 1H) | ~158.0 | Positive |
| COOH | ~12.0 (br s, 1H) | ~175.0 | - |
2D NMR (COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A key correlation would be expected between the H5 and H6 protons of the pyrimidine ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would confirm the assignments made in the 1D spectra, for instance, by showing a cross-peak between the methylene carbon and its attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between carbon and proton atoms, which helps in connecting the different fragments of the molecule. For example, correlations would be expected from the methylene protons to the C2 and C-O carbons, as well as to the C2 and C6 carbons of the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the pyrimidine ring by observing through-space interactions between the methylene protons and the H5 or H6 proton.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound (C₆H₇N₃O₂), distinguishing it from other compounds with the same nominal mass. The exact mass can be used to confirm the identity of the synthesized compound with high confidence.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The analysis of these fragmentation patterns provides valuable structural information. Characteristic fragmentation pathways for this molecule would likely involve the loss of small neutral molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, as well as cleavage of the bond between the methylene group and the pyrimidine ring. The fragmentation of the pyrimidine ring itself can also provide diagnostic ions that confirm its structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of functional groups within the molecule.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the various functional groups present:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.
N-H Stretch: The amino group would exhibit symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region.
C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ would be indicative of the carbonyl group of the carboxylic acid.
C=N and C=C Stretches: The stretching vibrations of the pyrimidine ring would appear in the 1400-1650 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-NH₂ bond would be observed in the fingerprint region.
N-H Bend: The bending vibration of the amino group typically appears around 1600 cm⁻¹.
Table 2: Predicted Characteristic IR and Raman Bands for this compound Note: This table presents predicted vibrational frequencies based on known functional group absorptions.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -COOH | O-H Stretch | 2500-3300 (broad) |
| -NH₂ | N-H Stretch | 3300-3500 |
| -COOH | C=O Stretch | 1700-1750 |
| Pyrimidine Ring | C=N, C=C Stretch | 1400-1650 |
| -NH₂ | N-H Bend | ~1600 |
X-ray Crystallography for Solid-State Structure Determination
The foundational data from an X-ray diffraction experiment on a single crystal of this compound would yield the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. This data, combined with the systematic absences in the diffraction pattern, allows for the determination of the crystal system and the specific space group. The space group describes the symmetry elements present in the crystal structure. At present, specific unit cell parameters and the space group for this compound are not publicly available in crystallographic databases. For related pyrimidine structures, monoclinic and orthorhombic crystal systems are common.
Table 1: Hypothetical Unit Cell Parameters for this compound (Note: This table is for illustrative purposes as experimental data is not currently available.)
| Parameter | Value |
|---|---|
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Space Group | Data not available |
Once the crystal structure is solved, the conformation of the this compound molecule can be analyzed. This includes the planarity of the pyrimidine ring and the torsion angles associated with the acetic acid substituent.
A critical aspect of the solid-state structure is the network of intermolecular interactions that stabilize the crystal packing. For this compound, several types of interactions are anticipated:
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the amino group -NH₂) and acceptors (the nitrogen atoms in the pyrimidine ring and the oxygen atoms of the carboxylic acid). This would likely lead to the formation of robust hydrogen-bonding networks, such as dimers formed through the carboxylic acid groups or chains and sheets involving the aminopyrimidine moiety. Studies on similar 2-aminopyrimidine (B69317) derivatives have shown the prevalence of N-H···N hydrogen bonds that form various motifs. mdpi.com
π-Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The geometry of this stacking (e.g., face-to-face or offset) would be determined from the crystallographic data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and the presence of chromophores.
For this compound, the pyrimidine ring and the amino and carboxylic acid substituents constitute the chromophore. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.
π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyrimidine ring.
n → π transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.
While specific experimental UV-Vis data for this compound is not readily found in the literature, studies on analogous compounds like 2-(4-Cyanophenylamino)acetic acid have been conducted. nih.gov For simple acetic acid in aqueous solutions, an absorption peak attributed to the C=O group is observed, which can shift upon hydrogen bond formation. researchgate.net
Table 2: Expected UV-Vis Absorption Maxima for this compound (Note: This table is for illustrative purposes as experimental data is not currently available.)
| Transition | Expected λmax (nm) | Solvent |
|---|---|---|
| π → π* | ~200-280 | Data not available |
The position and intensity of these absorption bands can be influenced by the solvent polarity and pH, which can alter the electronic ground and excited states of the molecule.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is a fundamental tool for the separation, identification, and purification of components in a mixture. For a compound like this compound, various chromatographic techniques are applicable for assessing its purity and for separating it from starting materials, byproducts, or related impurities.
High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose. A typical HPLC method for a polar, ionizable compound like this compound would involve:
Stationary Phase: A reversed-phase column (e.g., C18 or C8) is commonly used, where the stationary phase is nonpolar.
Mobile Phase: A mixture of an aqueous buffer (to control the ionization state of the carboxylic acid and amino group) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution may be employed to effectively separate compounds with a range of polarities.
Detection: A UV detector is suitable, set to a wavelength where the analyte has strong absorbance, as determined from its UV-Vis spectrum.
Other chromatographic techniques that could be employed include Thin-Layer Chromatography (TLC) for rapid qualitative analysis and reaction monitoring, and Ion-Exchange Chromatography, which separates molecules based on their net charge, a property highly relevant for this amphoteric compound. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-Cyanophenylamino)acetic acid |
| Acetic acid |
| Acetonitrile |
Mechanistic Biological Activity Studies and in Vitro Investigations of 2 4 Aminopyrimidin 2 Yl Acetic Acid
Enzyme Inhibition Kinetics and Mechanisms
The study of how a molecule interacts with an enzyme is fundamental to understanding its potential as a therapeutic agent. wikipedia.org Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, each affecting the enzyme's kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), in distinct ways. wikipedia.org
While specific enzyme inhibition kinetic studies for 2-(4-Aminopyrimidin-2-yl)acetic acid are not extensively detailed in the available literature, the 2-aminopyrimidine (B69317) scaffold is a well-recognized pharmacophore in the design of enzyme inhibitors. ijpsjournal.com For instance, derivatives of this class have been investigated as inhibitors of various kinases, which are crucial enzymes in cell signaling pathways. The general mechanism often involves the aminopyrimidine core forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine (B156593) base of ATP. The acetic acid moiety of the title compound could potentially interact with nearby amino acid residues, contributing to the binding affinity and selectivity.
Further research is necessary to elucidate the specific enzymes inhibited by this compound and to characterize the kinetics of these interactions. Such studies would typically involve incubating the enzyme with varying concentrations of the substrate and the inhibitor to determine the mode of inhibition and the inhibition constant (Ki).
Receptor Binding and Ligand-Target Interactions (non-human, non-clinical)
The interaction of small molecules with physiological receptors is a key mechanism for modulating cellular responses. Radioligand binding assays are commonly employed to determine the affinity and selectivity of a compound for various receptors.
For the broader class of aminopyrimidine derivatives, studies have demonstrated their potential to act as antagonists for specific receptors. For example, certain diaryl 2- or 4-amidopyrimidines have been synthesized and shown to have high affinity for the human A3 adenosine (B11128) receptor (hA3R), with some exhibiting Ki values below 10 nM. nih.gov These compounds displayed remarkable selectivity, with no significant activity at other adenosine receptor subtypes (A1, A2A, and A2B). nih.gov Computational modeling and 3D-QSAR studies have helped to delineate the structural features that govern the affinity and selectivity of these pyrimidine (B1678525) derivatives for the A3 adenosine receptor. nih.gov
Cell-Based Assays in Model Organisms or Cell Lines (non-human, non-clinical)
Cell-based assays are crucial for evaluating the biological effects of a compound in a more complex biological system than isolated enzymes or receptors. These assays provide insights into a compound's ability to permeate cell membranes and exert its effects within a cellular context.
The rise of antimicrobial resistance has spurred the search for new antimicrobial agents. The 2-aminopyrimidine scaffold is recognized for its broad-spectrum antimicrobial properties. ijpsjournal.com Various derivatives have been synthesized and tested against a range of microbial pathogens, demonstrating the therapeutic potential of this chemical class in combating infectious diseases. ijpsjournal.comrjptonline.orgnamibian-studies.com
While specific data on the antimicrobial activity of this compound is not detailed in the provided search results, a study on the related compound, 2-(4-aminopiperidin-4-yl)acetic acid, conjugated with lauric acid, showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the core structure, when appropriately modified, can be effective against drug-resistant bacteria. The mechanism of action for some of these peptides involves membrane disruption. nih.gov Another study on aminopyrimidine derivatives showed moderate to good antibacterial activity against Bacillus subtilis and Escherichia coli, and significant antifungal activity against Candida albicans and Aspergillus niger. rjptonline.org
Table 1: Antimicrobial Activity of Selected Aminopyrimidine Derivatives
| Compound/Derivative | Target Microorganism | Activity/MIC | Reference |
|---|---|---|---|
| Lauric acid conjugated 2-(4-aminopiperidin-4-yl)acetic acid peptide | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity | nih.gov |
| Various aminopyrimidine derivatives | Bacillus subtilis (Gram-positive) | Moderate activity | rjptonline.org |
| Various aminopyrimidine derivatives | Escherichia coli (Gram-negative) | Moderate activity | rjptonline.org |
| Various aminopyrimidine derivatives | Candida albicans (Fungus) | Significant activity | rjptonline.org |
| Various aminopyrimidine derivatives | Aspergillus niger (Fungus) | Significant activity | rjptonline.org |
| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a) | E. coli | MIC 6.5 μM | tandfonline.comresearchgate.net |
The 2-aminopyrimidine core is also a feature in compounds with antiviral properties. A consensus virtual screening approach identified aminopyrimidine derivatives as potential multiflavivirus antiviral compounds. acs.orgnih.gov Five of the identified compounds demonstrated antiviral activity against Zika virus (ZIKV), Yellow Fever virus (YFV), and Dengue virus (DENV) serotypes 2 and 3, with EC50 values ranging from 4.21 to 37.51 μM. acs.orgnih.gov These compounds were proposed to act as inhibitors of the viral NS3 protease (NS3pro). acs.orgnih.gov
Another study evaluated pyrimido[4,5-d]pyrimidine (B13093195) derivatives against a panel of viruses, including herpes simplex virus-1, influenza viruses, and human coronaviruses. mdpi.com While specific data for this compound is not available, these findings underscore the potential of the broader aminopyrimidine class as a source of novel antiviral agents. Further in vitro studies using cell culture systems are needed to determine if this compound possesses any antiviral activity.
Table 2: Antiviral Activity of Selected Aminopyrimidine Derivatives
| Compound Class | Target Virus | Activity (EC50) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Aminopyrimidine Derivatives | ZIKV, YFV, DENV-2, DENV-3 | 4.21 - 37.51 μM | NS3 protease inhibition | acs.orgnih.gov |
| Pyrimido[4,5-d]pyrimidine Derivatives | Various RNA and DNA viruses | Activity assessed | Not specified | mdpi.com |
The pyrimidine scaffold is a key component of many anticancer drugs, primarily due to its structural resemblance to the nucleobases of DNA and RNA. A number of 4-amino-thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov For example, one such derivative showed a potent antiproliferative effect against the MCF-7 breast cancer cell line with an IC50 value of 4.3 ± 0.11 µg/mL. nih.gov These compounds are thought to exert their effects through the inhibition of kinases like B-Raf, which are involved in cell growth and survival. nih.gov
Additionally, various 2,4,6-trisubstituted pyrimidines and other pyrimidine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. ekb.eg While direct antiproliferative data for this compound is lacking, the consistent anticancer activity observed in structurally related compounds suggests that it may also possess such properties. In vitro screening against a panel of cancer cell lines would be the first step in exploring this potential.
Table 3: Antiproliferative Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MCF-7 (Breast Cancer) | 4.3 ± 0.11 µg/mL | nih.gov |
| 2-substituted-4-amino-6-halogenquinolines (related structures) | H-460, HT-29, HepG2, SGC-7901 | Good to excellent | nih.gov |
| 2,4-azolidinedione-acetic acids derivatives | Leukemia cell lines (CCRF-CEM, HL-60(TB), MOLT-4, SR) | logGI50 = -6.06 to -6.53 | nih.gov |
Chronic inflammation is implicated in a variety of diseases, and the development of new anti-inflammatory agents is an active area of research. Pyrimidine derivatives have shown potential as anti-inflammatory agents. rsc.org For instance, some pyrimidine analogues have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. tandfonline.com One study reported a pyrimidine derivative with an IC50 of 3.5 μM for COX-2 inhibition. tandfonline.comfigshare.com
The anti-inflammatory effects of these compounds are often attributed to the suppression of pro-inflammatory mediators. While there are no specific studies on the anti-inflammatory mechanisms of this compound, the general anti-inflammatory properties of acetic acid itself have been noted, though at much higher concentrations than would be expected for a targeted drug molecule. nih.gov In vitro studies using cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, would be valuable to assess the potential of this compound to modulate the production of inflammatory cytokines and other mediators. researchgate.net
Table 4: Anti-inflammatory Activity of Selected Pyrimidine Analogs
| Compound/Derivative | Target/Assay | Activity (IC50) | Reference |
|---|---|---|---|
| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a) | COX-2 Inhibition | 3.5 μM | tandfonline.comfigshare.com |
| Pyrano[2,3-d]pyrimidine derivatives (5 and 6) | COX-2 Inhibition | 0.04 μM | rsc.org |
| Pyrimidine derivatives (2a, 2f) | LOX Inhibition | 42 μM, 47.5 μM | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The 2-aminopyrimidine scaffold is a versatile core in medicinal chemistry, leading to derivatives with a wide array of biological activities. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for various targets.
One area of investigation has been the development of 2-aminopyrimidine derivatives as inhibitors of β-glucuronidase, an enzyme linked to certain pathological conditions. A series of twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against this enzyme. Among the tested compounds, one derivative, compound 24 , demonstrated significantly superior activity with an IC50 value of 2.8 ± 0.10 µM, compared to the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM) nih.gov. In silico docking studies suggested that the presence of donor or acceptor functionalities is important for potent inhibitory activity nih.gov.
In another study, 2-aminopyrimidine derivatives were identified as inhibitors of the canonical Wnt signaling pathway, which is implicated in various diseases when dysregulated. Initial hit molecules 1 and 2 showed promising inhibitory activity with IC50 values of approximately 10 µM. However, these compounds suffered from low solubility and metabolic stability. Further exploration of the pyrimidine core led to the synthesis of derivatives with improved physicochemical properties. Notably, compound 13 exhibited Wnt inhibition activity comparable to the initial hits but with enhanced properties, making it a promising candidate for further development nih.gov.
The 2-aminopyrimidine scaffold has also been utilized to develop potent and selective kinase inhibitors. A series of derivatives were synthesized and evaluated as FMS-like tyrosine kinase 3 (FLT3) inhibitors. Compounds 30 and 36 from this series displayed nanomolar inhibitory activities against FLT3 (IC50 = 1.5-7.2 nM) and high selectivity over c-KIT (over 1000-fold). These compounds also showed excellent anti-leukemic activity in cellular assays (MV4-11 IC50 = 0.8-3.2 nM) nih.gov.
Furthermore, novel aminopyrimidine-2,4-diones and related structures were designed as dual-target inhibitors of BRD4 and PLK1. Among these, compounds 4 and 7 were found to be potent inhibitors of both BRD4 and PLK1, with IC50 values in the nanomolar range, comparable to the known inhibitor volasertib (B1683956) nih.gov.
The structural versatility of the 2-aminopyrimidine core allows for extensive chemical modifications, which can be leveraged to enhance biological efficacy and selectivity nih.gov.
Table 1: Interactive Data Table of 2-Aminopyrimidine Derivative Activity
| Compound | Target | Activity (IC50/MIC) | Source |
| Compound 24 | β-glucuronidase | 2.8 ± 0.10 µM | nih.gov |
| D-saccharic acid 1,4-lactone (Standard) | β-glucuronidase | 45.75 ± 2.16 µM | nih.gov |
| Compound 1 | Wnt signaling pathway | ~10 µM | nih.gov |
| Compound 2 | Wnt signaling pathway | ~10 µM | nih.gov |
| Compound 13 | Wnt signaling pathway | Comparable to compounds 1 and 2 | nih.gov |
| Compound 30 | FLT3 | 1.5-7.2 nM | nih.gov |
| Compound 36 | FLT3 | 1.5-7.2 nM | nih.gov |
| Compound 4 | BRD4 | 0.029 µM | nih.gov |
| Compound 4 | PLK1 | 0.042 µM | nih.gov |
| Compound 7 | BRD4 | 0.094 µM | nih.gov |
| Compound 7 | PLK1 | 0.02 µM | nih.gov |
| Volasertib (Reference) | BRD4 | 0.017 µM | nih.gov |
| Volasertib (Reference) | PLK1 | 0.025 µM | nih.gov |
| Compound P2 | MRSA | 3.1 - 6.2 µM | nih.gov |
| Compound P4 | MRSA | 3.1 - 6.2 µM | nih.gov |
| Compound 4a | Pseudoperonospora cubensis | 4.69 mg/L (EC50) | mdpi.com |
| Compound 4f | Pseudoperonospora cubensis | 1.96 mg/L (EC50) | mdpi.com |
| Diflumetorim (B165605) (Commercial Fungicide) | Pseudoperonospora cubensis | 21.44 mg/L (EC50) | mdpi.com |
| Flumorph (B1672888) (Commercial Fungicide) | Pseudoperonospora cubensis | 7.55 mg/L (EC50) | mdpi.com |
Target Identification and Validation Approaches (excluding human targets for drug development)
The identification and validation of biological targets for this compound and its derivatives extend beyond human therapeutic applications, encompassing agricultural and microbiological fields.
In the context of antimicrobial research, derivatives of 2-aminopyrimidine have been investigated for their activity against pathogenic bacteria. For instance, cationic β-amino acid derivatives, including compounds P2 and P4 , were synthesized and evaluated against a panel of multidrug-resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibited potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 to 6.2 μM nih.gov. Target validation in this study involved kill-kinetics assays, which demonstrated that these compounds eliminate MRSA in a time- and concentration-dependent manner. Further mechanistic studies using scanning electron microscopy (SEM) and propidium (B1200493) iodide (PI) permeability assays confirmed that the bactericidal activity is achieved through membrane disruption nih.gov.
In the realm of agricultural science, derivatives of the related N-(thiophen-2-yl) nicotinamide (B372718) have been designed and synthesized as potential fungicides. These compounds were tested against the plant pathogen Pseudoperonospora cubensis, the causative agent of cucumber downy mildew. In greenhouse bioassays, compounds 4a and 4f exhibited excellent fungicidal activities, with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively, surpassing the efficacy of commercial fungicides like diflumetorim and flumorph mdpi.com. Field trials further validated the efficacy of compound 4f , demonstrating superior control of cucumber downy mildew compared to existing commercial agents mdpi.com.
Furthermore, studies on 2-aminopyrimidine derivatives as inhibitors of β-glucuronidase have included the evaluation of their activity against the enzyme from non-human sources, such as Escherichia coli. This provides a basis for understanding the compound's interaction with microbial enzymes, which can be relevant for developing agents that target gut microbiota or other microbial populations researchgate.netmdpi.com. The validation of these targets often involves in vitro enzyme inhibition assays and in silico molecular docking studies to predict the binding modes of the compounds within the active site of the microbial enzyme mdpi.com.
Potential Research Applications and Future Directions for 2 4 Aminopyrimidin 2 Yl Acetic Acid
Utilization as a Synthetic Building Block in Organic Synthesis
The unique arrangement of functional groups in 2-(4-Aminopyrimidin-2-yl)acetic acid makes it an attractive starting material or intermediate, often referred to as a building block, in the synthesis of more complex molecules. The presence of a primary amino group, a carboxylic acid, and the nitrogen atoms within the pyrimidine (B1678525) ring offers several avenues for chemical modification and elaboration.
The structure of this compound is inherently suited for the construction of fused and complex heterocyclic systems. The amino and acetic acid groups can participate in intramolecular or intermolecular cyclization reactions to form novel ring structures.
Intramolecular Cyclization: The compound can be a precursor to bicyclic systems through reactions that engage both the amino group and the acetic acid side chain. For example, under specific conditions, the molecule could potentially cyclize to form pyrimido-oxazinone or pyrimido-lactam ring systems.
Intermolecular Reactions: It serves as a versatile reactant in multi-component reactions. The amino group can react with aldehydes or ketones to form Schiff bases, which can then undergo further cyclization. nih.gov Similarly, the acetic acid moiety can be activated and reacted with various nucleophiles. This reactivity allows it to be a key component in the synthesis of diverse heterocyclic structures, such as triazinoquinazolinones or triazepinoquinazolinones, by reacting with other bifunctional molecules. nih.gov The pyrimidine ring itself can be a platform for building even larger, fused heterocyclic structures.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Precursor Functional Groups | Reagent Type | Potential Resulting System |
| Amino Group & Acetic Acid | Dehydrating Agent | Pyrimido-oxazinone / Pyrimido-lactam |
| Amino Group | Aldehyde/Ketone | Fused Imidazoles or Pyrazines |
| Acetic Acid & Ring Nitrogens | Dicarbonyl Compounds | Fused Polycyclic Heterocycles |
| Full Molecule | Bifunctional Reagents | Triazino- or Triazepino-fused Pyrimidines nih.gov |
Scaffold for Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a library. lupinepublishers.com this compound is an ideal scaffold for such libraries due to its multiple points of diversification.
Amide Formation: The carboxylic acid group can be readily converted into a wide array of amides by reacting it with a diverse library of amines. This is a common strategy for exploring structure-activity relationships.
N-Functionalization: The primary amino group can be acylated, alkylated, or used in reductive amination to introduce a variety of substituents.
Combined Diversification: By combining modifications at both the amino and carboxylic acid sites, an exponentially large library of compounds can be generated from this single scaffold. For instance, reacting the scaffold with 100 different amines at the acid site and 100 different acylating agents at the amino site would produce 10,000 unique compounds. This approach is exemplified in the synthesis of libraries based on similar pyrimidine structures, such as 2,4-pyrimidinediamine derivatives, to discover dual-action inhibitors for cancer therapy. tandfonline.com
Role in Materials Science Research
The same functional groups that make this compound valuable in organic synthesis also give it potential applications in materials science, particularly in the creation of novel polymers and coordination materials.
A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. This compound possesses the classic functionalities of an amino acid, containing both an amino group (-NH2) and a carboxylic acid group (-COOH). This bifunctional nature allows it to undergo polymerization.
Specifically, it can act as a monomer in step-growth polymerization, forming polyamide chains through the repeated formation of amide bonds between the amino group of one monomer and the carboxylic acid group of another. The resulting polymer would feature a pyrimidine ring as a recurring unit in its backbone, which could impart specific properties such as thermal stability, rigidity, and hydrogen-bonding capabilities to the material. The synthesis of peptide-like polymers from monomers containing both amino and acetic acid groups is a well-established principle. researchgate.net
A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound has multiple potential coordination sites:
The two nitrogen atoms of the pyrimidine ring.
The nitrogen atom of the amino group.
The oxygen atoms of the carboxylate group (once deprotonated).
This multi-dentate character makes it an excellent candidate for a ligand in coordination chemistry. It can bind to metal ions to form discrete coordination complexes or, more significantly, act as a linker to construct extended structures like Metal-Organic Frameworks (MOFs). MOFs are porous materials with applications in gas storage, separation, and catalysis. The use of amino-functionalized linkers is a known strategy for creating MOFs with high selectivity for specific gases like acetylene. fao.org The combination of the pyrimidine and carboxylate groups could lead to robust frameworks with tailored pore sizes and chemical environments.
Exploration in Agricultural Research (e.g., plant growth regulators, non-human pest control agents)
Many commercially successful agrochemicals are based on heterocyclic cores or contain acetic acid derivatives. The structure of this compound aligns with motifs found in compounds with known biological activity in agriculture.
Derivatives of phenoxyacetic acid, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used as systemic herbicides and synthetic plant growth regulators. mt.govorst.edu These compounds are classified as synthetic auxins, which induce uncontrolled growth in broadleaf weeds. mt.govwikipedia.org The presence of the acetic acid side chain in this compound suggests that it could be investigated for similar auxin-like or plant growth regulatory activity. clinisciences.com The metabolism of such compounds in plants often involves conjugation with amino acids, a process that can be mimicked or altered by the inherent amino-pyrimidine structure of the molecule. nih.gov
Furthermore, pyrimidine derivatives are a cornerstone of many modern fungicides and insecticides. The aminopyrimidine substructure could serve as a pharmacophore for developing new non-human pest control agents. Research could focus on synthesizing derivatives of this compound and screening them for activity against various plant pathogens or insect pests. The potential to modify the compound at multiple sites allows for the fine-tuning of its biological activity and properties.
Table 2: Summary of Potential Research Applications
| Field | Application | Rationale |
| Organic Synthesis | Precursor to Complex Heterocycles | Amino and acid groups enable cyclization reactions. nih.gov |
| Scaffold for Chemical Libraries | Multiple diversification points (amino, acid) for drug discovery. lupinepublishers.comtandfonline.com | |
| Materials Science | Monomer for Polyamide Synthesis | Contains both amino and carboxylic acid functional groups. researchgate.net |
| Ligand for MOFs | Multiple N and O atoms for metal coordination. fao.org | |
| Agricultural Research | Plant Growth Regulator | Acetic acid moiety is common in synthetic auxins. mt.govorst.edu |
| Non-human Pest Control Agent | Pyrimidine core is present in many agrochemicals. |
Environmental Research Applications
Currently, there is a lack of specific research on the environmental applications of this compound. However, the structure of the molecule provides a basis for future studies in biodegradation and the development of environmental sensors.
Biodegradation Studies: The presence of both an aromatic-like pyrimidine ring and an acetic acid side chain makes this compound a candidate for biodegradation studies. Research could focus on identifying microbial strains capable of utilizing this compound as a carbon or nitrogen source. Such studies are crucial for understanding its environmental fate and persistence. Insights from the biodegradation of structurally related compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid, reveal that microorganisms can evolve specific enzymatic pathways to break down complex organic molecules. nih.govmdpi.comnih.gov Future research could explore similar pathways for this compound.
Biosensors: The development of biosensors for the detection of specific environmental pollutants is a growing field of research. While no biosensors have been specifically designed using or for this compound, its structural features could be leveraged for this purpose. For instance, research into acetic acid biosensors has demonstrated the feasibility of using biological recognition elements to detect small organic acids. nih.gov Future work could investigate the potential of enzymes or antibodies that specifically recognize the aminopyrimidine or acetic acid moieties of the target compound for the development of novel biosensing platforms.
Development as Chemical Probes for Fundamental Biological Research
The structural motifs within this compound suggest its potential as a scaffold for the development of chemical probes to investigate fundamental biological processes. The aminopyrimidine core is a key feature in many biologically active molecules, including kinase inhibitors. nih.gov
Future research could focus on modifying the this compound structure to create selective ligands for specific proteins. By attaching fluorescent tags or reactive groups to the molecule, it could be transformed into a chemical probe to visualize and study the function of its target proteins within a cellular context. This approach has been successfully used with other compound classes to advance our understanding of complex biological systems.
Emerging Research Avenues and Interdisciplinary Studies
The future of research on this compound lies in exploring its potential in new and interdisciplinary areas. The intersection of chemistry, biology, and materials science could reveal novel applications for this compound.
One emerging avenue is the investigation of its role in the development of novel biomaterials. The carboxylic acid group provides a handle for polymerization or for grafting onto surfaces, while the aminopyrimidine group could impart specific biological recognition properties to the resulting material.
Furthermore, interdisciplinary studies combining computational modeling with experimental work could accelerate the discovery of new applications. For example, computational screening could predict potential biological targets of this compound, which could then be validated through in vitro and in vivo experiments. While current research has focused on related aminopyrimidine derivatives in areas like cancer therapy mdpi.comnih.gov and as enzyme inhibitors mdpi.com, similar interdisciplinary approaches could be applied to unlock the therapeutic potential of this compound itself.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
